1,3-diethoxy-5-ethynylbenzene chemical structure and physical properties
1,3-diethoxy-5-ethynylbenzene chemical structure and physical properties
Title: In-Depth Technical Guide: 1,3-Diethoxy-5-ethynylbenzene – Molecular Architecture, Synthesis, and Applications in Targeted Oncology
Executive Summary
In the landscape of modern drug discovery, the precise engineering of pharmacophore building blocks dictates the success of targeted therapies. 1,3-Diethoxy-5-ethynylbenzene is a highly specialized, bifunctional aromatic intermediate utilized primarily in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, I have observed that the strategic placement of electron-donating ethoxy groups alongside a rigid, linear ethynyl linker provides unparalleled advantages in occupying the narrow hydrophobic pockets of receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR)[1].
This whitepaper deconstructs the physicochemical properties, the causal logic behind its synthesis via Corey-Fuchs homologation, and its critical role in oncology drug development.
Molecular Architecture & Physicochemical Profiling
The structural elegance of 1,3-diethoxy-5-ethynylbenzene lies in its dual functionality. The benzene core serves as an aromatic scaffold capable of π−π stacking interactions within target proteins.
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The 1,3-Diethoxy Substituents: These groups exert a strong electron-donating mesomeric effect (+M) on the aromatic ring, enriching its electron density. Furthermore, the ethyl chains increase the overall lipophilicity (LogP) of the molecule, a critical parameter for enhancing cell membrane permeability and ensuring the final drug candidate can effectively anchor into the hydrophobic ATP-binding cleft of kinases.
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The 5-Ethynyl Group: The terminal alkyne acts as a sterically undemanding, rigid linear handle. It is highly reactive, serving as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to attach complex heterocyclic cores without introducing rotational entropy.
Quantitative Data Summary
The following table consolidates the verified physical and chemical properties of the target compound[1],[2].
| Property | Value | Causality / Significance |
| Chemical Name | 1,3-Diethoxy-5-ethynylbenzene | IUPAC nomenclature defining substitution pattern. |
| Molecular Formula | C₁₂H₁₄O₂ | Baseline for stoichiometric calculations. |
| Molecular Weight | 190.24 g/mol | Low molecular weight ideal for fragment-based design. |
| Appearance | Colorless, oily substance | Indicates a lack of extended conjugated chromophores. |
| Mass Spectrometry | m/z [M+H]⁺ 191.0 | Primary metric for LC-MS validation workflows. |
| Solubility | Soluble in THF, DCM, EtOAc | Facilitates homogeneous phase reactions in synthesis. |
Synthetic Methodology: The Corey-Fuchs Homologation
To synthesize 1,3-diethoxy-5-ethynylbenzene from 3,5-diethoxybenzaldehyde, we employ the Corey-Fuchs reaction . The causality behind selecting this two-step homologation over alternatives (like the Seyferth-Gilbert homologation) lies in its scalability and reliance on stable, cost-effective reagents (CBr₄ and PPh₃), which are paramount in early-phase drug synthesis[1].
Step 1: Ramirez Olefination
Objective: Convert the aldehyde to a 1,1-dibromoalkene.
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Preparation: Dissolve 4.78 g of carbon tetrabromide (CBr₄) in 14 mL of dichloroethane (DCE).
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Ylide Formation: Add 7.56 g of triphenylphosphine (PPh₃) at 0 °C and stir for 5 minutes. Causality: PPh₃ acts as a nucleophile, attacking CBr₄ to generate a reactive dibromomethylene triphenylphosphorane ylide. The 0 °C temperature is critical to prevent the thermal degradation of this highly reactive intermediate.
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Aldehyde Addition: Slowly add a solution of 1.40 g of 3,5-diethoxybenzaldehyde in 7 mL of dichloromethane (DCM). Stir for 20 minutes.
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Purification: Purify directly via silica gel chromatography (hexane/ethyl acetate) to isolate 1-(2,2-dibromovinyl)-3,5-diethoxybenzene.
Step 2: Elimination and Deprotonation
Objective: Convert the dibromoalkene to the terminal alkyne.
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Preparation: Dissolve the intermediate from Step 1 in 30 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Lithiation: Cool the reaction to -78 °C. Dropwise, add 10.5 mL of a 1.63 M n-butyllithium (n-BuLi) solution in hexane (~2.3 equivalents). Causality: The first equivalent of n-BuLi induces a halogen-metal exchange and subsequent elimination of LiBr to form a bromoalkyne. The second equivalent deprotonates the terminal alkyne to drive the reaction forward. The cryogenic temperature (-78 °C) is mandatory to stabilize the organolithium intermediates and prevent nucleophilic cleavage of the ethoxy ethers.
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Stirring: Maintain at -78 °C for 30 minutes.
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Quenching & Extraction: Quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to protonate the lithium acetylide without hydrolyzing the ether linkages. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Self-Validating Quality Control Loop
A protocol is only as reliable as its validation system. To ensure scientific integrity:
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Step 1 Validation: Perform ¹H-NMR. The successful conversion is validated by the disappearance of the aldehyde proton signal (~9.9 ppm) and the emergence of a vinylic proton signal characteristic of the dibromoalkene.
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Step 2 Validation: Perform LC-MS on the final oily residue. The workflow is validated as successful when the chromatogram yields a dominant peak at m/z [M+H]⁺ 191.0[1].
Fig 1. Corey-Fuchs synthetic workflow for 1,3-diethoxy-5-ethynylbenzene.
Application in Oncology: FGFR Inhibitor Development
The primary industrial application of 1,3-diethoxy-5-ethynylbenzene is as a precursor for 3,5-disubstituted alkynylbenzene compounds, which exhibit potent Fibroblast Growth Factor Receptor (FGFR) inhibitory effects[3].
Abnormal activation of the FGF/FGFR signaling pathway—often due to gene amplification or mutation—is a primary driver of tumor cell proliferation and angiogenesis[4]. By utilizing 1,3-diethoxy-5-ethynylbenzene, medicinal chemists can perform a Sonogashira cross-coupling to attach the diethoxyphenyl group to a pyrazolo[3,4-d]pyrimidine core[1].
The resulting molecule acts as a highly selective ATP-competitive inhibitor. The rigid alkyne spacer precisely positions the 3,5-diethoxybenzene moiety deep into a specific lipophilic pocket of the FGFR kinase domain, blocking ATP binding, preventing receptor autophosphorylation, and ultimately halting downstream RAS/MAPK signaling[4].
Fig 2. Mechanism of action for FGFR inhibitors derived from the ethynylbenzene scaffold.
References
- Title: US9108973B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
- Title: EP2657233B1 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
- Title: AU2013210403B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
- Title: WO2013108809A1 - 3,5-disubstituted benzene alkynyl compound and salt thereof Source: Google Patents URL
Sources
- 1. US9108973B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof - Google Patents [patents.google.com]
- 2. EP2657233B1 - 3,5-disubstituted alkynylbenzene compound and salt thereof - Google Patents [patents.google.com]
- 3. AU2013210403B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof - Google Patents [patents.google.com]
- 4. WO2013108809A1 - ï¼ï¼ï¼ï¼äºç½®æãã³ã¼ã³ã¢ã«ããã«ååç©åã³ãã®å¡© - Google Patents [patents.google.com]
